3-[Cyclohexyl(methyl)sulfamoyl]benzoic acid
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Overview
Description
3-[Cyclohexyl(methyl)sulfamoyl]benzoic acid is an organic compound with the molecular formula C14H19NO4S It is characterized by the presence of a benzoic acid moiety substituted with a cyclohexyl(methyl)sulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Cyclohexyl(methyl)sulfamoyl]benzoic acid typically involves the following steps:
Formation of the Sulfamoyl Group: The cyclohexylamine is reacted with methylsulfonyl chloride to form cyclohexyl(methyl)sulfamide.
Coupling with Benzoic Acid: The cyclohexyl(methyl)sulfamide is then coupled with 3-bromobenzoic acid under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-[Cyclohexyl(methyl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfamoyl group can be oxidized to form sulfonic acid derivatives.
Reduction: The benzoic acid moiety can be reduced to form benzyl alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
3-[Cyclohexyl(methyl)sulfamoyl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3-[Cyclohexyl(methyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The benzoic acid moiety can interact with various receptors, modulating their function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-[Cyclohexylsulfamoyl]benzoic acid: Lacks the methyl group on the sulfamoyl moiety.
3-[Methylsulfamoyl]benzoic acid: Lacks the cyclohexyl group on the sulfamoyl moiety.
3-[Cyclohexyl(methyl)sulfamoyl]phenylacetic acid: Contains a phenylacetic acid moiety instead of a benzoic acid moiety.
Uniqueness
3-[Cyclohexyl(methyl)sulfamoyl]benzoic acid is unique due to the presence of both cyclohexyl and methyl groups on the sulfamoyl moiety, which can influence its chemical reactivity and biological activity. This combination of substituents can enhance its potential as a versatile compound in various applications.
Properties
IUPAC Name |
3-[cyclohexyl(methyl)sulfamoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-15(12-7-3-2-4-8-12)20(18,19)13-9-5-6-11(10-13)14(16)17/h5-6,9-10,12H,2-4,7-8H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQLSFKJFZAEIQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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